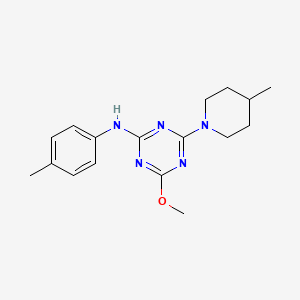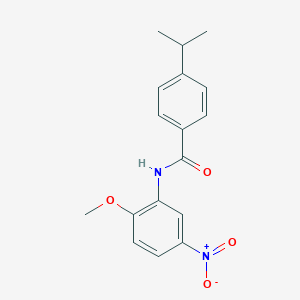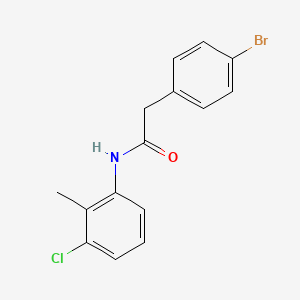![molecular formula C11H8ClN3O2S B5732352 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as a Janus kinase (JAK) inhibitor and has been shown to have significant anti-inflammatory and immunosuppressive effects.
Mécanisme D'action
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide is a potent inhibitor of JAK3, which is a key signaling molecule involved in the activation of immune cells. By inhibiting JAK3, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide can prevent the activation and proliferation of T cells and B cells, which are involved in the inflammatory and autoimmune responses. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-2, interleukin-6, and interferon-gamma.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to have significant anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the severity of arthritis in animal models and improve symptoms in patients with rheumatoid arthritis and psoriasis. It has also been shown to reduce the incidence of acute rejection in organ transplant recipients and improve survival rates in graft-versus-host disease patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been shown to have potential side effects such as increased risk of infections and malignancies. It also has limited efficacy in some patients, and there is a need for further research to identify biomarkers that can predict response to treatment.
Orientations Futures
There are several future directions for the research and development of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide. One direction is to identify new indications for its use in other inflammatory and autoimmune diseases. Another direction is to develop new formulations or delivery methods that can improve its efficacy and reduce potential side effects. There is also a need for further research to identify biomarkers that can predict response to treatment and to develop personalized treatment strategies for patients. Finally, there is a need for further research to understand the long-term safety and efficacy of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide in different patient populations.
Méthodes De Synthèse
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide, followed by the reaction with 2-furoyl chloride. The resulting product is then purified through a series of recrystallization steps. The purity and yield of the final product can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to have potential applications in the treatment of organ transplant rejection and graft-versus-host disease.
Propriétés
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-7-3-4-9(13-6-7)14-11(18)15-10(16)8-2-1-5-17-8/h1-6H,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUDGCFTFNVNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)


![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)


![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)

![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)